molecular formula C11H14ClNO2 B1527695 Tert-butyl 4-amino-3-chlorobenzoate CAS No. 934481-40-0

Tert-butyl 4-amino-3-chlorobenzoate

Cat. No. B1527695
M. Wt: 227.69 g/mol
InChI Key: SNKUZMHLUVIFAR-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-chlorobenzoate is a chemical compound that has gained attention in the scientific community due to its potential implications in various fields of research and industry. It can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .


Synthesis Analysis

Tert-butyl 4-amino-3-chlorobenzoate is synthesized using tert-butyl 4-nitrobenzoate as raw material by chemical reaction . More specific synthesis steps can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of Tert-butyl 4-amino-3-chlorobenzoate is C11H14ClNO2 . The InChI code is 1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 .

Scientific Research Applications

Asymmetric Synthesis of Amines

Tert-butanesulfinyl imines, closely related to tert-butyl 4-amino-3-chlorobenzoate, are instrumental in the asymmetric synthesis of amines. These imines are prepared from tert-butanesulfinamide and serve as versatile intermediates. They activate imines for nucleophilic addition, function as chiral directing groups, and are easily cleaved by acid treatment, enabling the synthesis of a wide range of enantioenriched amines, including amino acids and amino alcohols (Ellman, Owens, & Tang, 2002).

Fluorescence Sensing of Chiral Amino Alcohols

The compound 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide demonstrates the application of tert-butyl groups in fluorescence sensing. This C2-symmetric ligand forms a highly fluorescent scandium complex, useful for enantioselective sensing of chiral amino alcohols via a fluorescence ligand displacement assay, highlighting its potential in analytical chemistry (Liu, Pestano, & Wolf, 2008).

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a notable example of utilizing tert-butyl groups in drug development. This 4-aminoquinoline compound was developed for its antimalarial properties, demonstrating the role of tert-butyl groups in medicinal chemistry for enhancing drug efficacy and pharmacokinetic profiles (O’Neill et al., 2009).

NMR Studies in High-Molecular-Weight Systems

O-tert-Butyltyrosine, an unnatural amino acid, showcases the application of tert-butyl groups in NMR studies. Its tert-butyl group provides a unique NMR tag, facilitating observations in one-dimensional (1)H NMR spectra without isotope labeling. This is particularly useful in studying high-molecular-weight systems and measuring ligand binding affinities (Chen et al., 2015).

Material Science and Polymer Chemistry

In material science, tert-butyl groups play a critical role in developing novel polymers with low dielectric constants, high glass transition temperatures, and excellent solubility. For instance, polyimides containing tert-butyl side groups exhibit these properties, making them suitable for various industrial applications, including electronics (Chern & Tsai, 2008).

Environmental Science: Pesticide Removal

The use of amino-substituted calixarene-based magnetic sporopollenin for removing organophosphorus pesticides from water illustrates the environmental applications of tert-butyl and amino compounds. This innovative material demonstrates high efficiency in pesticide adsorption, offering a novel approach to water purification (Kamboh et al., 2016).

Safety And Hazards

Tert-butyl 4-amino-3-chlorobenzoate is classified as a warning signal word. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-amino-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKUZMHLUVIFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-3-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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